REACTION_CXSMILES
|
CC(OC([N:8]1[C@H:12]([C:13]([OH:15])=[O:14])[CH2:11][C@@H:10](O)[CH2:9]1)=O)(C)C.[H-].[Na+].[Cl:19][C:20]1N=C(Cl)C=CN=1.C(OC(N1C[C@H](OC2C=CN=C(Cl)N=2)C[C@H]1C(O)=O)=O)(C)(C)C.C1(S([C@@]2(NC(=O)O)C[C@]2(C(N)=O)C=C)(=O)=O)CC1.CCN(C(C)C)C(C)C.C1C=CC2N(O)N=NC=2C=1.CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>CN(C=O)C.CC#N>[ClH:19].[CH3:20][O:15][C:13]([C:12]1([NH2:8])[CH2:9][CH2:10][CH2:11]1)=[O:14] |f:1.2,8.9,12.13|
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)O
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Name
|
|
Quantity
|
0.38 g
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Type
|
reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
0.709 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)Cl
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Name
|
(2S,4R) 4-(2-Chloro-pyrimidin-4-yloxy)-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester
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Quantity
|
0.34 g
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Type
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reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1[C@@H](C[C@H](C1)OC1=NC(=NC=C1)Cl)C(=O)O
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Name
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(1S,2R) (1-cyclopropanesulfonyl-aminocarbonyl-2-vinyl-cyclo-propyl)-carbamic acid
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Quantity
|
0.511 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)S(=O)(=O)[C@@]1([C@](C1)(C=C)C(=O)N)NC(O)=O
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Name
|
|
Quantity
|
0.86 mL
|
Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
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CC#N
|
Name
|
|
Quantity
|
0.226 g
|
Type
|
reactant
|
Smiles
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C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
0.561 g
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.F[P-](F)(F)(F)(F)F
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Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
The reaction mixture was stirred for 1 hr
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
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stirred for overnight
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Duration
|
8 (± 8) h
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Type
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CUSTOM
|
Details
|
It was then quenched with 1N HCl solution
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Type
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EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Evaporation of solvent
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Type
|
CUSTOM
|
Details
|
gave crude product which
|
Type
|
CUSTOM
|
Details
|
was then purified by Prep
|
Type
|
CUSTOM
|
Details
|
HPLC to give colorless oil as product
|
Type
|
STIRRING
|
Details
|
The solution was stirred at rt
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
Then it was concentrated
|
Type
|
WASH
|
Details
|
washed with water
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Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate twice
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Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
It was then purified by Prep
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.COC(=O)C1(CCC1)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 27% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |